molecular formula C6H5Cl2FN2 B1425976 4,6-Dichloro-2-ethyl-5-fluoropyrimidine CAS No. 1152109-89-1

4,6-Dichloro-2-ethyl-5-fluoropyrimidine

Cat. No.: B1425976
CAS No.: 1152109-89-1
M. Wt: 195.02 g/mol
InChI Key: PCWBZTOPEQGYAZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-ethyl-5-fluoropyrimidine is an organic compound with the molecular formula C6H5Cl2FN2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of chlorine and fluorine atoms at the 4, 6, and 5 positions, respectively, and an ethyl group at the 2 position on the pyrimidine ring. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry .

Preparation Methods

The synthesis of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves several steps:

    Step 1: The reaction starts with the preparation of an intermediate compound. At 0°C, a solution of methyl acetate in ethanol is mixed with sodium ethoxide in ethanol. The mixture is stirred for 30 minutes at this temperature.

    Step 2: Fluoromalonic acid diethyl ester is added to the mixture, and the reaction is stirred at room temperature for 72 hours. The reaction mixture is then cooled to 0°C, and concentrated hydrochloric acid is added to adjust the pH to 6. The resulting precipitate is filtered and washed with isopropanol, ether, and hexane to obtain the intermediate compound.

    Step 3: The intermediate compound is then reacted with N,N-dimethylaniline in phosphorus oxychloride. The reaction mixture is heated under reflux for 16 hours. After cooling to room temperature, the solvent is removed under vacuum, and the residue is poured into ice.

Chemical Reactions Analysis

4,6-Dichloro-2-ethyl-5-fluoropyrimidine undergoes various types of chemical reactions:

Scientific Research Applications

4,6-Dichloro-2-ethyl-5-fluoropyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: This compound is used in the study of enzyme inhibitors and receptor ligands. It helps in understanding the interactions between small molecules and biological targets.

    Medicine: It is involved in the development of new drugs, particularly those targeting cancer and infectious diseases. Its derivatives have shown potential as antitumor and antiviral agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-ethyl-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. It can also interact with receptors on the surface of cells, modulating their activity and triggering specific cellular responses. The exact pathways and targets depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

4,6-Dichloro-2-ethyl-5-fluoropyrimidine can be compared with other similar compounds such as:

Properties

IUPAC Name

4,6-dichloro-2-ethyl-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2FN2/c1-2-3-10-5(7)4(9)6(8)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWBZTOPEQGYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C(=N1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Ethyl-5-fluoro-6-hydroxy-4(1H)-pyrimidinone (20 g, 126.6 mmol) in POCl3 (58 mL, 633 mmol) was heated at 125° C. (oil bath) for 2 h. An additional 68 mL of fresh POCl3 was added to the hot solution. The resulting solution was heated for an additional 2 h until all the starting material was consumed. The excess POCl3 was distilled (62° C.-68° C.) in vacuo to give a light brown residue. After being cooled to room temperature, the residue was diluted with 50 mL of CH2Cl2, then poured into ice water (200 mL). To this mixture was added 200 mL of CH2Cl2 and the subsequent mixture was stirred for 10 min. After separation of the two layers, the aqueous layer was further extracted with 100 mL of CH2Cl2. The combined organic layers were dried over Na2SO4, then filtered through a short silica gel pad, which was then washed with 150 mL of 1% MeOH in CH2Cl2. Evaporation of the solvent provided 4,6-dichloro-2-ethyl-5-fluoropyrimidine (21 g, 85%) as a light yellow liquid. LCMS: (M+H)+: not detected.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
4,6-Dichloro-2-ethyl-5-fluoropyrimidine
Reactant of Route 6
4,6-Dichloro-2-ethyl-5-fluoropyrimidine

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